molecular formula C9H19NO3S B2622995 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide CAS No. 1396674-86-4

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Cat. No.: B2622995
CAS No.: 1396674-86-4
M. Wt: 221.32
InChI Key: UQJGNAVQVANMQM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is an organic compound with a complex structure that includes functional groups such as an ether, a hydroxyl, and a thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, 2-hydroxy-2-methylpropanoic acid, and methylthiol.

    Esterification: Ethyl acetate undergoes esterification with 2-hydroxy-2-methylpropanoic acid to form an intermediate ester.

    Thioether Formation: The intermediate ester reacts with methylthiol under basic conditions to introduce the thioether group.

    Amidation: The final step involves amidation with an appropriate amine to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide exerts its effects depends on its interaction with molecular targets. The hydroxyl and thioether groups can form hydrogen bonds and engage in nucleophilic attacks, respectively, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-hydroxy-2-methylpropyl)acetamide: Lacks the thioether group, making it less reactive in certain oxidation reactions.

    N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide: Lacks the ethoxy group, affecting its solubility and reactivity.

Uniqueness

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns not found in simpler analogs.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-4-13-5-8(11)10-6-9(2,12)7-14-3/h12H,4-7H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJGNAVQVANMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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